Home > Products > Screening Compounds P142656 > N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide -

N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Catalog Number: EVT-6222669
CAS Number:
Molecular Formula: C24H25ClN2O4S
Molecular Weight: 473.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clebopride

Compound Description: Clebopride is a substituted benzamide that acts as a potent central dopamine antagonist and also exhibits stimulatory effects on gastric motility. [] It is clinically used for its gastric motility stimulation properties. []

Relevance: While Clebopride shares the benzamide moiety with N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, its pharmacological profile differs significantly. The research on Clebopride and its anilide counterpart explores the impact of amide bond reversal on gastric and dopamine-related activity. [] This comparison highlights the importance of structural modifications in determining specific pharmacological actions and suggests that N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, as a structurally distinct benzamide derivative, may possess a different activity profile.

BRL 20596

Compound Description: BRL 20596 is an anilide analogue of Clebopride, synthesized by reversing the amide bond. [] Unlike Clebopride, it lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. []

Relevance: BRL 20596's structural similarity to Clebopride and its contrasting pharmacological profile are central to understanding the structure-activity relationship of benzamides and related anilides. [] Both BRL 20596 and N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide share a common structural motif with Clebopride, with variations in the substituents attached to the core scaffold. This comparison, along with the observation that BRL 20596 retains dopamine antagonist activity, suggests that modifications to the amide region of benzamides can significantly alter their biological activity. This knowledge is relevant when considering potential applications for N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, hinting at possible central nervous system activity.

Sah 58-035 (3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide)

Compound Description: Sah 58-035 is a prototypical inhibitor of acyl-cholesterolacyl-transferase (ACAT) known to block foam cell formation. [] It exhibits an IC50 of 2.9 μM for ERα and 3.1 μM for ERβ. [] Despite structural similarities to the antiestrogen ICI 164,384, Sah 58-035 acts as an agonist of estrogen receptors (ER), stimulating transcription and cellular proliferation. []

ICI 164,384 (N-n-butyl-N-methyl-11-[3,17β-di-hydroxyestra-1,3, 5(10)-trien-7α-yl]-undecanamide)

Compound Description: ICI 164,384 is a pure antiestrogen compound. []

Relevance: While possessing high three-dimensional structural similarities to Sah 58-035, ICI 164,384 exhibits opposing activity on estrogen receptors. [] This contrast underscores the significant influence of subtle structural variations, such as the size and chemical nature of side chains, on ER activity (agonist vs. antagonist). [] Understanding the structural basis for these differences is crucial in predicting the potential ER activity of N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide. The presence of the diphenyl ethane pharmacophore in both the target compound and Sah 58-035, despite Sah 58-035's closer structural resemblance to the antiestrogen ICI 164,384, further emphasizes the complexity of ER ligand interactions. Therefore, while structural similarities offer clues, empirical investigation is necessary to determine the specific ER activity profile of N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide.

2-aminothiazole

Compound Description: 2-Aminothiazole (1) serves as a novel template for Src family kinase inhibitors. [] Its optimization led to the development of potent pan-Src inhibitors like Dasatinib (2) and 12m. []

Dasatinib (BMS-354825)

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor derived from the 2-aminothiazole template. [] It displays nanomolar to subnanomolar potencies in biochemical and cellular assays. []

Relevance: The structural similarity between Dasatinib and N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, particularly the presence of a substituted phenyl ring directly linked to an amine nitrogen in both compounds, suggests potential for the target compound to act as a Src family kinase inhibitor. []

Compound Description: 12m represents another potent pan-Src inhibitor developed from the 2-aminothiazole scaffold. [] It exhibits nanomolar to subnanomolar potencies in biochemical and cellular assays and demonstrates oral efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice (ED50 approximately 5 mg/kg). []

Relevance: Similar to Dasatinib, 12m shares the structural feature of a substituted phenyl ring directly connected to an amine nitrogen with N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide. [] This commonality raises the possibility of the target compound also exhibiting inhibitory activity against Src family kinases. The fact that both Dasatinib and 12m are derived from the 2-aminothiazole template, a known Src kinase inhibitor template, further strengthens this hypothesis. This suggests a potential direction for further investigation into the biological activity and potential applications of N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, particularly in areas where modulation of Src kinase activity is desired.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is the first described selective, nonpeptide vasopressin V1b receptor antagonist. [] It exhibits nanomolar affinity for animal and human V1b receptors while showing significantly lower affinity for V1a, V2, and oxytocin receptors. [] SSR149415 effectively inhibits arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing V1b receptors and demonstrates in vivo activity in reducing plasma corticotropin levels in various stress models. [] Additionally, it displays anxiolytic-like activity in mice. []

Relevance: Both SSR149415 and N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide belong to the sulfonamide class of compounds. [] They share a core structure consisting of a sulfonyl group (SO2) attached to two nitrogen atoms. This structural similarity suggests that the target compound might also interact with biological targets that involve sulfonamide recognition, such as enzymes or receptors.

Properties

Product Name

N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

InChI

InChI=1S/C24H25ClN2O4S/c1-18-8-9-20(25)16-23(18)26-24(28)17-27(15-14-19-6-4-3-5-7-19)32(29,30)22-12-10-21(31-2)11-13-22/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)

InChI Key

MJQNCJLFGUUTQM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.